5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
5-methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-12(3-2-10(17)16-12)6-7-4-8(13)11(15)9(14)5-7/h4-5H,2-3,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUCKLWINFKMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)CC2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one typically involves the reaction of 3,4,5-trifluorobenzyl bromide with 5-methylpyrrolidin-2-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
[11C]UCB-J and [18F]-SynVesT-1
These SV2A-targeting PET ligands share a pyrrolidin-2-one core but differ in substituents. For example:
- [11C]UCB-J : Contains a pyridinylmethyl group and a 3,4,5-trifluorophenyl substituent. Its radiolabeled carbon enables synaptic density imaging in epilepsy .
- [18F]-SynVesT-1 : Features a fluorinated aromatic system but lacks the trifluorophenylmethyl group. It shows reduced uptake in epileptogenic zones compared to [18F]-FDG-PET, suggesting higher specificity .
Key Difference : The target compound lacks the radiolabeled moieties of these tracers but retains the trifluorophenylmethyl group, which may influence SV2A binding affinity.
5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one (CAS 6139-29-3)
- Structure : Ethyl and 4-methoxyphenyl substituents at the 5-position.
- Properties : The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in the target compound. This reduces lipophilicity (logP ~1.5 vs. ~3.2 for the target) and alters metabolic stability .
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one (CAS 1021-39-2)
Physicochemical Properties
Implications :
- The target compound’s lipophilicity favors blood-brain barrier penetration, critical for CNS applications.
- Sulfonyl-containing analogues (e.g., CAS 1021-39-2) are more suited for aqueous-phase reactions.
Biological Activity
5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one is a synthetic compound that has garnered attention in various fields of biological research. Its unique molecular structure, characterized by the trifluorophenyl group and the pyrrolidinone ring, suggests potential biological activities that warrant detailed exploration.
- Molecular Formula : C12H12F3NO
- Molecular Weight : 243.23 g/mol
- CAS Number : 1918140-90-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluorophenyl moiety enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins, enzymes, and receptors. This interaction can modulate various biological pathways, leading to significant pharmacological effects.
Antimicrobial and Antiviral Properties
Recent studies have indicated that this compound exhibits antimicrobial and antiviral properties. The mechanism behind these activities may involve the inhibition of key enzymes or pathways essential for microbial survival or replication.
- Antimicrobial Activity : Preliminary assays suggest that this compound demonstrates effective inhibition against a range of bacterial strains.
- Antiviral Activity : In vitro studies have shown potential efficacy against certain viral pathogens, although specific mechanisms remain to be elucidated.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
The compound has been investigated for its role as a DPP-IV inhibitor, which is significant in the management of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors enhance the levels of incretin hormones, leading to improved insulin secretion and reduced glucagon levels.
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays were conducted to determine the IC50 values for DPP-IV inhibition using various concentrations of this compound. Results are pending further analysis but initial findings indicate promising inhibitory activity comparable to established DPP-IV inhibitors.
- Structure-Activity Relationship (SAR) : The incorporation of fluorine atoms in the structure has been shown to enhance binding affinity and selectivity towards DPP-IV. Computational docking studies suggest that the trifluorophenyl group plays a crucial role in stabilizing the interaction with the enzyme's active site .
Q & A
Q. What are the key steps for synthesizing 5-methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one, and how can reaction conditions be optimized?
The synthesis of pyrrolidinone derivatives typically involves multistep protocols. For the target compound, a plausible route includes:
- Step 1 : Condensation of 3,4,5-trifluorobenzaldehyde with a suitable amine precursor to form an imine intermediate.
- Step 2 : Cyclization under acidic or basic conditions to form the pyrrolidinone core.
- Step 3 : Methylation at the 5-position using alkylating agents like methyl iodide.
- Step 4 : Purification via column chromatography or recrystallization to achieve >95% purity .
Optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (0–80°C), and catalytic systems (e.g., Pd for cross-coupling steps). Microwave-assisted synthesis may enhance reaction efficiency .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Retention time and peak symmetry should match reference standards .
- Spectroscopy : Confirm structure via H/C NMR (e.g., δ ~2.5 ppm for methyl groups, δ ~4.0 ppm for pyrrolidinone protons) and FT-IR (C=O stretch ~1700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) should align with the molecular formula (exact mass: 256.09) .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Ventilation : Ensure BS/EN-compliant fume cupboards to mitigate inhalation risks .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Note : Limited ecotoxicological data exist; assume acute toxicity and avoid environmental release .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?
- Target Selection : Prioritize receptors with known affinity for fluorinated pyrrolidinones, such as synaptic vesicle glycoprotein 2A (SV2A) for neurological imaging .
- Analog Synthesis : Modify substituents (e.g., replacing trifluorophenyl with difluorophenyl) and assess binding via competitive radioligand assays ( values) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with SV2A or enzymes like acetylcholinesterase .
Q. What methodologies are suitable for investigating its pharmacokinetic (PK) properties?
- In Vitro Assays :
- Metabolic stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Plasma protein binding: Use ultrafiltration or equilibrium dialysis .
- In Vivo Imaging : Radiolabel with for PET imaging to track brain penetration and retention in rodent models of neurodegeneration .
Q. How can analytical challenges in quantifying trace impurities be addressed?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products .
- LC-MS/MS : Employ MRM (multiple reaction monitoring) modes to detect impurities at ppm levels. Use orthogonal methods like -NMR for cross-validation .
Q. What strategies enhance enantiomeric purity in asymmetric synthesis?
- Chiral Catalysts : Use Evans’ oxazaborolidines or Jacobsen’s salen complexes for stereocontrol during cyclization .
- Chiral Stationary Phases : Purify enantiomers via HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns .
Methodological Considerations
Q. How can contradictions in biological activity data be resolved?
- Dose-Response Curves : Validate assays across multiple concentrations (e.g., 1 nM–10 µM) to rule out off-target effects.
- Orthogonal Assays : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) for binding consistency .
- Batch Variability : Ensure synthetic reproducibility by documenting reaction parameters (e.g., catalyst lot, solvent purity) .
Q. What experimental designs are optimal for in vivo toxicity profiling?
- Acute Toxicity : Conduct OECD 423 tests in rodents, monitoring weight, organ histopathology, and hematological parameters .
- Genotoxicity : Perform Ames tests (OECD 471) with TA98 and TA100 strains to assess mutagenic potential .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
